N-undécanoyl-L-homosérine lactone

Vue d'ensemble

Description

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It plays a crucial role in the communication between bacterial cells, regulating gene expression in response to changes in cell population density.

Applications De Recherche Scientifique

N-undecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study quorum sensing and the synthesis of related molecules.

Biology: It is used to investigate bacterial communication, biofilm formation, and the regulation of virulence factors.

Industry: It is used in the development of biosensors and bioreactors for wastewater treatment and other environmental applications

Mécanisme D'action

Target of Action

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It primarily targets the LuxR-P luxI quorum-sensing operon in bacteria such as E. coli and V. fischeri . This operon plays a crucial role in bacterial communication and coordination .

Mode of Action

This compound interacts with its targets by inducing the production of Green Fluorescent Protein (GFP) in the bacterial strains expressing the LuxR-P luxI quorum-sensing operon . This interaction and the resulting changes allow bacteria to regulate gene expression in response to changes in cell density .

Biochemical Pathways

The affected pathway is the quorum-sensing pathway in bacteria . This pathway is responsible for coordinating gene expression, which manifests in various phenotypes including biofilm formation and virulence factor production .

Result of Action

The action of N-undecanoyl-L-Homoserine lactone results in the modulation of bacterial behavior at a population level . Specifically, it can induce GFP production in bacterial strains, providing a visual marker of quorum sensing .

Analyse Biochimique

Biochemical Properties

N-undecanoyl-L-Homoserine lactone is involved in the production, release, and detection of small diffusible signaling molecules called autoinducers . These autoinducers, including N-undecanoyl-L-Homoserine lactone, generally consist of a fatty acid coupled to a homoserine lactone (HSL) . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signaling specificity through the affinity of the LuxR family of transcriptional regulators .

Cellular Effects

N-undecanoyl-L-Homoserine lactone influences cell function by controlling gene expression in response to increased cell density . This impacts cell signaling pathways, gene expression, and cellular metabolism . It is particularly involved in the regulation of biofilm formation and the production of virulence factors .

Molecular Mechanism

At the molecular level, N-undecanoyl-L-Homoserine lactone exerts its effects through the production, release, and detection of small diffusible signaling molecules called autoinducers . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .

Temporal Effects in Laboratory Settings

It is known that it plays a role in the regulation of gene expression in response to increased cell density , suggesting that its effects may change as cell density increases.

Metabolic Pathways

N-undecanoyl-L-Homoserine lactone is involved in the quorum-sensing signaling pathway . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-undecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with undecanoic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

N-undecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

Reduction: This reaction can reduce carbonyl groups to alcohols or amides to amines.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

N-undecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:

- N-decanoyl-L-Homoserine lactone

- N-dodecanoyl-L-Homoserine lactone

- N-3-oxo-dodecanoyl-L-Homoserine lactone

These compounds share a common homoserine lactone core but differ in their acyl side chains, affecting their stability, solubility, and biological activity. N-undecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length, which influences its role in quorum sensing and its interactions with bacterial receptors .

Activité Biologique

N-undecanoyl-L-homoserine lactone (C11-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing. These compounds play significant roles in regulating various biological processes, including virulence, biofilm formation, and host interactions. This article reviews the biological activity of N-undecanoyl-L-homoserine lactone, highlighting its mechanisms of action, effects on mammalian cells, and potential applications in biotechnology and medicine.

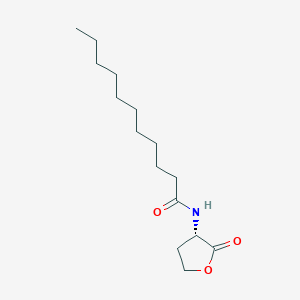

- Chemical Formula : C15H27NO3

- Molecular Weight : 269.39 g/mol

- Structure : Characterized by a homoserine lactone ring and an undecanoic acid side chain.

N-undecanoyl-L-homoserine lactone functions primarily as a quorum-sensing molecule in Gram-negative bacteria. It regulates gene expression in response to population density, enabling bacteria to coordinate group behaviors such as biofilm formation and virulence factor production.

- Quorum Sensing : N-undecanoyl-L-homoserine lactone is synthesized by bacteria such as Pseudomonas aeruginosa. It binds to specific receptors (LasR) leading to the activation of genes responsible for virulence and biofilm development .

- Host Interaction : Recent studies indicate that AHLs can modulate host immune responses. For example, they can induce apoptosis in human cells and affect the proliferation of epithelial cells .

- Cellular Effects : N-undecanoyl-L-homoserine lactone has been shown to influence intracellular signaling pathways, including those involving calcium mobilization and inflammatory responses .

Biological Effects on Mammalian Cells

N-undecanoyl-L-homoserine lactone exhibits various biological effects on mammalian cells:

- Immune Modulation : It has been reported to enhance phagocytosis in human immune cells, thereby influencing inflammation and immune responses .

- Cytotoxicity : Studies have demonstrated that AHLs can induce cytotoxic effects in human granulocytes and monocytes, with implications for understanding bacterial pathogenesis .

- Cell Proliferation : AHLs can inhibit cell proliferation in certain contexts, which may be linked to their role in bacterial virulence .

Case Studies

Several studies have explored the biological activity of N-undecanoyl-L-homoserine lactone:

- Virulence Factor Production : In Pseudomonas aeruginosa, N-undecanoyl-L-homoserine lactone was shown to regulate the expression of genes involved in virulence, contributing to the pathogenicity of this bacterium in infections .

- Biofilm Formation : Research demonstrated that N-undecanoyl-L-homoserine lactone promotes biofilm formation through its interaction with quorum-sensing pathways, which is critical for bacterial survival in hostile environments .

- Host-Microbe Interaction Studies : A study investigated the effects of AHLs on gut microbiota and their potential role in modulating host immune responses, revealing that changes in AHL profiles could influence health outcomes in individuals with inflammatory bowel disease (IBD) .

Applications

Given its biological activity, N-undecanoyl-L-homoserine lactone has potential applications:

- Biocontrol Agents : Due to its ability to modulate microbial communities, it could be utilized in agricultural settings to enhance plant growth or suppress pathogenic bacteria.

- Antimicrobial Formulations : As part of antimicrobial compositions, it may enhance the efficacy of wound care products by targeting bacterial communication systems .

- Research Tool : Its role as a signaling molecule makes it valuable for studying microbial behavior and developing strategies against biofilm-associated infections.

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWJNUREPGJHSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025436 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216596-71-3 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.